molecular formula C10H19NO2 B8690362 Tert-butyl allyl(ethyl)carbamate CAS No. 530157-09-6

Tert-butyl allyl(ethyl)carbamate

Cat. No. B8690362
Key on ui cas rn: 530157-09-6
M. Wt: 185.26 g/mol
InChI Key: QUFBSMRRKUFHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07612055B2

Procedure details

At 10° C. 28.9 g allyl-ethyl-carbamic acid tert-butyl ester (156 mmol) are dissolved in 200 ml 4N HCl in dioxane and slowly warmed to room temperature. When the development of gas has ceased the mixture is warmed at 30° C. for 1 h. The mixture is concentrated under reduced pressure and crystallized from EtOH/TBME to yield the hydrochloric acid salt of allyl ethyl amine as white plates.
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:7]([CH2:10][CH:11]=[CH2:12])[CH2:8][CH3:9])(C)(C)C.[ClH:14]>O1CCOCC1>[ClH:14].[CH2:10]([NH:7][CH2:8][CH3:9])[CH:11]=[CH2:12].[CH2:10]([NH:7][CH2:8][CH3:9])[CH:11]=[CH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CC)CC=C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 10° C
TEMPERATURE
Type
TEMPERATURE
Details
is warmed at 30° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from EtOH/TBME

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C=C)NCC
Name
Type
product
Smiles
C(C=C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07612055B2

Procedure details

At 10° C. 28.9 g allyl-ethyl-carbamic acid tert-butyl ester (156 mmol) are dissolved in 200 ml 4N HCl in dioxane and slowly warmed to room temperature. When the development of gas has ceased the mixture is warmed at 30° C. for 1 h. The mixture is concentrated under reduced pressure and crystallized from EtOH/TBME to yield the hydrochloric acid salt of allyl ethyl amine as white plates.
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:7]([CH2:10][CH:11]=[CH2:12])[CH2:8][CH3:9])(C)(C)C.[ClH:14]>O1CCOCC1>[ClH:14].[CH2:10]([NH:7][CH2:8][CH3:9])[CH:11]=[CH2:12].[CH2:10]([NH:7][CH2:8][CH3:9])[CH:11]=[CH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CC)CC=C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 10° C
TEMPERATURE
Type
TEMPERATURE
Details
is warmed at 30° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from EtOH/TBME

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C=C)NCC
Name
Type
product
Smiles
C(C=C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.